3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide
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Overview
Description
3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide is an organic compound with the molecular formula C13H20N2O4S It is characterized by its benzamide core, which is substituted with a methoxy group and a propylsulfamoyl ethyl side chain
Mechanism of Action
Target of Action
Similar compounds, such as n-benzimidazol-2yl benzamide analogues, have been reported to act as allosteric activators of human glucokinase .
Mode of Action
Based on the mode of action of similar compounds, it can be hypothesized that this compound may interact with its target protein in an allosteric manner, thereby modulating the protein’s activity .
Biochemical Pathways
Similar compounds have been found to influence the glucokinase pathway, which plays a crucial role in glucose metabolism .
Result of Action
Similar compounds have been reported to exhibit significant hypoglycemic effects in animal and human models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The industrial process also emphasizes the importance of cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-[2-(ethylsulfamoyl)ethyl]benzamide
- 3-methoxy-N-[2-(methylsulfamoyl)ethyl]benzamide
- 3-methoxy-N-[2-(butylsulfamoyl)ethyl]benzamide
Uniqueness
Compared to similar compounds, 3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide is unique due to its specific side chain, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-3-7-15-20(17,18)9-8-14-13(16)11-5-4-6-12(10-11)19-2/h4-6,10,15H,3,7-9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYAFOLXHLHNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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